molecular formula C18H22N4O B12239501 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12239501
M. Wt: 310.4 g/mol
InChI Key: MKGJMCREWXNXMS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety bearing a methoxyphenyl group. The unique structural features of this compound make it a promising candidate for various pharmacological studies.

Preparation Methods

The synthesis of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, using suitable piperazine derivatives.

    Methoxyphenyl substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halides, acids, and bases.

    Coupling reactions: The methoxyphenyl group can be modified through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to introduce various substituents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to interact with alpha1-adrenergic receptors, which play a role in the regulation of smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N4O/c1-23-16-5-3-2-4-15(16)21-10-12-22(13-11-21)17-8-9-19-18(20-17)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3

InChI Key

MKGJMCREWXNXMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4

Origin of Product

United States

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